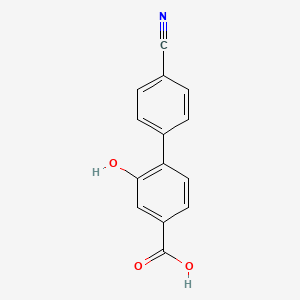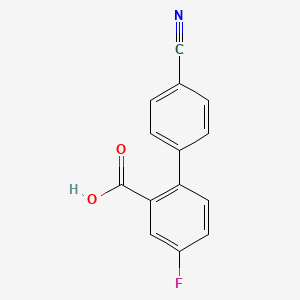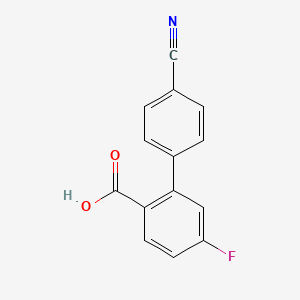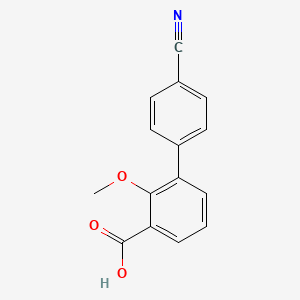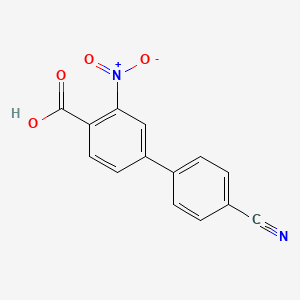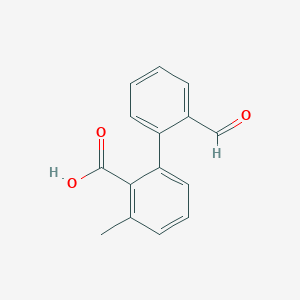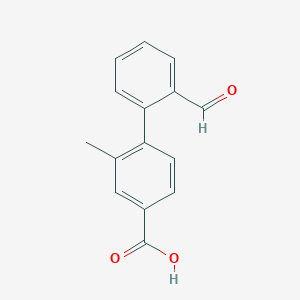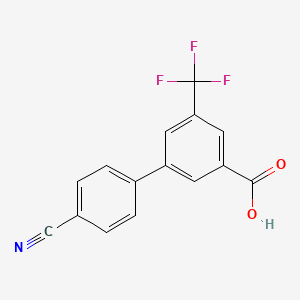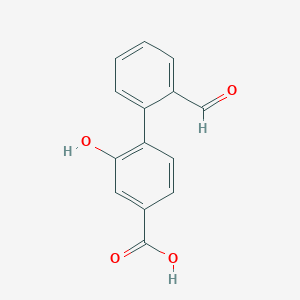
4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% (4-FHB-95) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 204.2 g/mol and a melting point of 120-122°C. 4-FHB-95 is widely used as a reagent or intermediate in organic synthesis due to its relatively low cost and ease of synthesis. It is also used for the preparation of various pharmaceuticals, dyes, and polymers.
科学研究应用
4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is widely used as a reagent or intermediate in organic synthesis due to its relatively low cost and ease of synthesis. It is also used in the preparation of various pharmaceuticals, dyes, and polymers. Additionally, 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is used in the synthesis of a variety of compounds, such as N-aryl-N-alkyl-4-hydroxybenzamides, which are used as inhibitors of the enzyme acetylcholinesterase.
作用机制
4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells in the brain. 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% binds to the active site of AChE and prevents it from catalyzing the hydrolysis of acetylcholine, thus increasing the amount of acetylcholine available for synaptic transmission.
Biochemical and Physiological Effects
The inhibition of AChE by 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% has a variety of biochemical and physiological effects. It increases the concentration of acetylcholine in the synaptic cleft, which leads to an increase in the activity of acetylcholine receptors. This leads to an increase in the excitability of neurons, which can lead to increased alertness and improved cognitive performance. Additionally, 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have neuroprotective effects, as it can reduce the damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is a relatively inexpensive and easy to synthesize compound, which makes it an attractive option for use in laboratory experiments. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is a relatively weak inhibitor of AChE, which limits its utility in certain applications.
未来方向
The potential applications of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% are numerous, and there are many directions in which research can be taken. One possible direction is to explore the use of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% as a drug for the treatment of neurological disorders. Additionally, further research could be conducted to develop more potent inhibitors of AChE, as well as to explore the potential therapeutic applications of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% in other diseases. Other possible directions include the exploration of the use of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% for the synthesis of other compounds, such as dyes and polymers, as well as the development of new synthesis methods for the preparation of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95%.
合成方法
4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized from 4-hydroxybenzoic acid (4-HBA) using a simple two-step reaction. In the first step, 4-HBA is treated with formic acid in the presence of a catalyst, such as p-toluenesulfonic acid (p-TSA), to produce 4-(2-formylphenyl)-3-hydroxybenzoic acid (4-FHB). In the second step, the 4-FHB is purified by recrystallization to obtain the desired 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95%.
属性
IUPAC Name |
4-(2-formylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-10-3-1-2-4-11(10)12-6-5-9(14(17)18)7-13(12)16/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRZOAQPMZLHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688838 |
Source


|
| Record name | 2'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-52-5 |
Source


|
| Record name | 2'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

